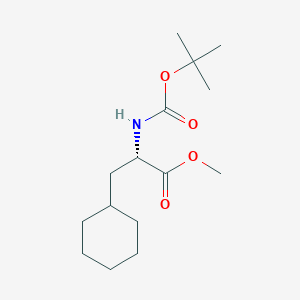

Boc-3-cyclohexyl-L-alanine methyl ester

Descripción general

Descripción

Boc-3-cyclohexyl-L-alanine methyl ester is a derivative of an amino acid protected by a t-butoxycarbonyl (Boc) group. While the provided papers do not directly discuss Boc-3-cyclohexyl-L-alanine methyl ester, they do provide insights into similar compounds. For instance, the first paper discusses a dipeptide that includes a Boc-protected alanine, which is relevant to understanding the properties and behavior of Boc-protected amino acids in general .

Synthesis Analysis

The synthesis of Boc-protected amino acid derivatives is not directly covered in the provided papers. However, the second paper describes the synthesis of (R)-Boc-2-methylproline, which is synthesized from alanine benzyl ester hydrochloride with good yield and excellent stereochemical control . This process involves a modification of a previously described method and is efficient as it requires no chromatography. This information is useful for understanding the synthesis of Boc-protected amino acid derivatives, as similar methods may be applicable.

Molecular Structure Analysis

The crystal structure of a related compound, N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester, is detailed in the first paper. It crystallizes in an orthorhombic space group and the molecules are packed in a parallel-pleated sheet arrangement, stabilized by N–H···O hydrogen bonds . This information provides insight into the potential molecular structure and intermolecular interactions of Boc-protected amino acid esters.

Chemical Reactions Analysis

The papers provided do not discuss chemical reactions specific to Boc-3-cyclohexyl-L-alanine methyl ester. However, the synthesis of (R)-Boc-2-methylproline mentioned in the second paper involves a series of chemical reactions that lead to the production of veliparib, a poly(ADP-ribose) polymerase inhibitor . This suggests that Boc-protected amino acid derivatives can be intermediates in the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-cyclohexyl-L-alanine methyl ester are not directly reported in the provided papers. Nonetheless, the crystal structure analysis of a similar Boc-protected dipeptide can give clues about the physical properties such as solubility and stability, as the presence of hydrogen bonds and the crystalline form can influence these properties. The chemical properties can be inferred from the synthesis paper , where the Boc group is used to protect the amino acid during the synthesis, indicating its role in protecting reactive sites and its stability under certain conditions.

Aplicaciones Científicas De Investigación

-

Peptide Synthesis

- Boc-3-cyclohexyl-L-alanine methyl ester is often used in the field of peptide synthesis .

- It’s used as a building block in the synthesis of peptides, which are chains of amino acids linked by peptide bonds .

- The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis. It prevents unwanted peptide bonding at the amino group during the synthesis process .

-

Pharmaceutical Intermediates

-

Antibacterial Activity

-

Dipeptidyl Peptidase-IV Inhibitors

- Derivatives of L-Cyclohexylalanine can also act as dipeptidyl peptidase-IV inhibitors .

- Dipeptidyl peptidase-IV inhibitors are a class of drugs that are used to treat diabetes .

- They work by inhibiting the action of the enzyme dipeptidyl peptidase-IV, which in turn helps to regulate blood sugar levels .

-

Human Cytomegalovirus Protease Inhibitors

-

Synthesis of Dipeptides

-

Synthesis of Alanine Isoxazolidide

-

Synthesis of N-Fmoc-l-alanyl-l-alanine Methyl Ester

Safety And Hazards

Direcciones Futuras

“Boc-3-cyclohexyl-L-alanine methyl ester” has potential applications in the medical field. It has been used in the preparation of 6-hydrazinopurine 2’-Me ribonucleosides and their 5’-monophosphate analogs as hepatitis C virus inhibitor prodrugs . Its derivatives can also act as dipeptidyl peptidase-IV inhibitor, which can be used for the treatment or prevention of diabetes .

Propiedades

IUPAC Name |

methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALUXMVPGFKLAM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427029 | |

| Record name | Boc-Cha-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-cyclohexyl-L-alanine methyl ester | |

CAS RN |

98105-41-0 | |

| Record name | Boc-Cha-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)